molecular formula C6H3ClO3S B2817523 2-Chloro-5-formylthiophene-3-carboxylic acid CAS No. 77133-19-8

2-Chloro-5-formylthiophene-3-carboxylic acid

Cat. No. B2817523
CAS RN: 77133-19-8
M. Wt: 190.6
InChI Key: FLFXZLGOEAUBJF-UHFFFAOYSA-N
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Description

2-Chloro-5-formylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C6H3ClO3S and a molecular weight of 190.6 . It is used in various chemical reactions and has significant applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-formylthiophene-3-carboxylic acid is represented by the formula C6H3ClO3S . The InChI code for this compound is 1S/C6H3ClO3S/c7-5-4 (6 (9)10)1-3 (2-8)11-5/h1-2H, (H,9,10) .


Physical And Chemical Properties Analysis

2-Chloro-5-formylthiophene-3-carboxylic acid has a melting point of 200-202 °C . Its boiling point is predicted to be 365.9±42.0 °C , and its density is predicted to be 1.656±0.06 g/cm3 . The pKa of this compound is predicted to be 3.14±0.30 .

Scientific Research Applications

Microwave-Assisted Synthesis

2-Chloro-5-formylthiophene-3-carboxylic acid has applications in the efficient synthesis of thiophene derivatives. A study by Hesse et al. (2007) demonstrates the use of microwave irradiation in the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, leading to the formation of thieno[2,3-d]pyrimidin-4-one and its chloro derivative under similar conditions (Hesse, Perspicace, & Kirsch, 2007).

Suzuki-Miyaura Coupling

In the field of organic synthesis, particularly in the construction of complex molecules, the compound plays a significant role. Hergert et al. (2018) describe the use of 5-formyl-2-thiopheneboronic acid (a related derivative) in Suzuki-Miyaura coupling for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, highlighting its utility in the synthesis of diverse structures (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).

Polymer Synthesis

The compound is also instrumental in the synthesis of functional polymers. Lee et al. (2002) demonstrated the preparation of terthiophene-3′-carboxylic acid, a derivative of thiophene, and its polymerization, which has applications in electrochromic devices and conducting polymers (Lee, Shim, & Shin, 2002).

Dye Synthesis

The compound finds application in the synthesis of heterocyclic dyes. Tao et al. (2019) used 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid to react with derivatives including 2-amino-4-chloro-5-formylthiophene-3-carbonitrile, producing carboxylic pyrazolone based heterocyclic dyes (Tao, Zhao, Wang, Qian, & Huang, 2019).

Biological Activity

In the field of medicinal chemistry, derivatives of 2-chloro-5-formylthiophene-3-carboxylic acid have been explored for biological activities. Babu et al. (2016) synthesized derivatives that demonstrated moderate to good antimicrobial activity (Babu, Babu, Ravisankar, & Latha, 2016).

properties

IUPAC Name

2-chloro-5-formylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClO3S/c7-5-4(6(9)10)1-3(2-8)11-5/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFXZLGOEAUBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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